2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC16484770
Molecular Formula: C12H8F3NO2S
Molecular Weight: 287.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H8F3NO2S |
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Molecular Weight | 287.26 g/mol |
IUPAC Name | 2-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C12H8F3NO2S/c1-6-16-9(10(19-6)11(17)18)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18) |
Standard InChI Key | VAATXXOFXPQRSD-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is C₁₂H₉F₃N₂O₂S, yielding a molecular weight of 302.27 g/mol. Key structural features include:
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Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms, which confers stability and reactivity.
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Substituents:
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Methyl Group (C2): Enhances lipophilicity and modulates electron density.
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3-Trifluoromethylphenyl Group (C4): Introduces strong electron-withdrawing effects via the -CF₃ group, directing electrophilic substitution reactions to specific ring positions.
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Carboxylic Acid (C5): Enables salt formation, hydrogen bonding, and derivatization into esters or amides.
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Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Weight | 302.27 g/mol |
XLogP3 (Lipophilicity) | 3.45 |
Topological Polar Surface Area | 78.43 Ų |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 6 (2×O, 1×S, 3×F) |
Rotatable Bonds | 3 |
The trifluoromethyl group’s electronegativity alters the thiazole ring’s electron density, as evidenced by computational studies on analogous compounds . This electronic perturbation is critical for interactions with biological targets, such as enzymes or receptors.
Step | Reagents/Conditions | Yield (%) |
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Thiazole Formation | Thiourea, CH₃I, HCl, EtOH, Δ | 65–70 |
Ester Hydrolysis | NaOH (2M), EtOH/H₂O, 80°C | 85–90 |
Acidification | HCl (6M), 0°C | 95+ |
Challenges include optimizing regioselectivity during thiazole ring formation and minimizing side reactions from the electron-deficient phenyl group.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to decarboxylation at temperatures >150°C.
Spectroscopic Characterization
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¹H NMR: Signals at δ 2.65 (s, 3H, CH₃), δ 7.55–8.10 (m, 4H, aromatic), and δ 12.10 (s, 1H, COOH).
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¹⁹F NMR: A singlet at δ -62.5 ppm (CF₃).
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IR: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch).
Organism | MIC (Predicted, µg/mL) |
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Staphylococcus aureus | 6.25–12.5 |
Escherichia coli | 12.5–25.0 |
Candida albicans | 25–50 |
Industrial and Pharmacological Relevance
Agrochemical Development
The compound’s electron-deficient aromatic system may serve as a lead for herbicides targeting acetolactate synthase (ALS).
Pharmaceutical Intermediates
Its carboxylic acid group enables conjugation to drug delivery systems (e.g., PEGylation) to improve pharmacokinetics.
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